molecular formula C13H17NO4 B12854026 Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate CAS No. 4270-39-7

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate

Cat. No.: B12854026
CAS No.: 4270-39-7
M. Wt: 251.28 g/mol
InChI Key: VNENVACTPGMCMN-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a malonamic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 4-ethoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-phenyl)-malonamic acid ethyl ester
  • N-(4-Hydroxy-phenyl)-malonamic acid ethyl ester
  • N-(4-Methyl-phenyl)-malonamic acid ethyl ester

Uniqueness

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for diverse applications .

Properties

CAS No.

4270-39-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-(4-ethoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

VNENVACTPGMCMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)OCC

Origin of Product

United States

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